molecular formula C16H14O2 B3020954 (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 7645-95-6

(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3020954
CAS No.: 7645-95-6
M. Wt: 238.28 g/mol
InChI Key: WWNBWYJVZCFWRS-ZHACJKMWSA-N
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Description

(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 2-hydroxyphenyl group at the β-position and a 4-methylphenyl group at the α-position. Chalcones, as a class of compounds, are pivotal in organic synthesis and pharmacology due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . Its structural features, such as the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen, may enhance stability and influence bioactivity .

Properties

IUPAC Name

(E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11,17H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNBWYJVZCFWRS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419372
Record name 3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81226-96-2, 7645-95-6
Record name 2-Propen-1-one, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC139719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Various substituted chalcones

Scientific Research Applications

Chemistry

This compound serves as a valuable starting material for synthesizing various heterocyclic compounds. Its ability to undergo multiple chemical reactions, including oxidation, reduction, and electrophilic substitution, allows for the development of new derivatives with enhanced properties.

Table 1: Chemical Reactions of (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Reaction TypeProducts FormedCommon Reagents
OxidationQuinonesPotassium permanganate, CrO₃
ReductionDihydrochalconesNaBH₄, LiAlH₄
Electrophilic SubstitutionSubstituted ChalconesHalogens, nitrating agents

Biology

The compound exhibits notable biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. These properties make it a subject of interest in pharmacological studies aimed at developing new therapeutic agents.

Case Study: Antimicrobial Activity

A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.

Medicine

Due to its bioactive properties, this chalcone derivative is being investigated for its potential therapeutic applications in treating diseases such as cancer and diabetes. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Table 2: Therapeutic Potential of this compound

Disease AreaMechanism of ActionReferences
CancerInduces apoptosis, inhibits proliferation,
DiabetesModulates insulin signaling pathways

Industry

In industrial applications, this compound is utilized in the development of dyes and pigments due to its vibrant color properties. Its stability and reactivity make it suitable for use in various chemical formulations.

Mechanism of Action

The mechanism of action of (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Antibacterial Activity : Fluorinated and chlorinated analogs exhibit stronger antibacterial effects than the methyl-substituted compound, likely due to increased electronegativity and membrane permeability .
  • Antioxidant Capacity : Methoxy substituents enhance radical scavenging compared to methyl groups, attributed to electron-donating effects stabilizing reactive intermediates .

Physical and Photophysical Properties

Table 2: Substituent Effects on Physical Properties

Compound Name Substituents Key Physical Properties Evidence
(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one 2-hydroxyphenyl (β), 4-methylphenyl (α) Intramolecular H-bonding; moderate solubility in polar solvents
(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one 2-hydroxyphenyl (β), 4-dimethylaminophenyl (α) Strong solvatochromism; high fluorescence quantum yield (ΦF = 0.45 in DMSO)
(2E)-3-(3-nitrophenyl)-1-(phenyl)prop-2-en-1-one Phenyl (β), 3-nitrophenyl (α) Large first-order hyperpolarizability (β = 12.4 × 10<sup>−30</sup> esu), suitable for NLO applications

Key Observations :

  • Photophysical Behavior: Electron-donating groups (e.g., dimethylamino) enhance charge transfer and fluorescence, whereas electron-withdrawing groups (e.g., nitro) improve NLO responses .

Key Observations :

  • Synthetic Efficiency : Microwave irradiation significantly accelerates chalcone synthesis without compromising yield .
  • Crystal Engineering : Bulky substituents (e.g., bromo, methoxy) promote distinct packing motifs, impacting material properties like solubility and melting points .

Biological Activity

(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, summarizing key findings from recent studies and presenting relevant data in tables for clarity.

  • Molecular Formula : C₁₆H₁₄O₂
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 7645-95-6
  • Melting Point : 158-159 °C

1. Antibacterial Activity

Chalcones, including this compound, have demonstrated significant antibacterial properties against various bacterial strains.

Table 1: Antibacterial Activity of Chalcone Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.25 µg/mL
Compound BEscherichia coli2 µg/mL
This compoundStaphylococcus aureus, E. coliTBD

Studies have shown that chalcones exhibit higher activity against Gram-positive bacteria compared to Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

2. Antifungal Activity

Research indicates that chalcone derivatives possess antifungal properties as well. For instance, certain derivatives have been effective against Candida species and other pathogenic fungi.

Table 2: Antifungal Activity of Chalcone Derivatives

CompoundFungi TestedMinimum Inhibitory Concentration (MIC)
Compound CCandida albicans5 µg/mL
This compoundTBDTBD

The antifungal mechanism often involves the disruption of fungal cell wall synthesis and interference with metabolic pathways essential for fungal growth .

3. Anticancer Properties

Chalcones are also recognized for their potential anticancer effects. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A study investigating the effects of chalcone derivatives on breast cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations as low as 10 µM, leading to significant reductions in cell viability .

4. Anti-inflammatory Effects

Chalcones have been noted for their ability to modulate inflammatory responses. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory process.

The biological activities of this compound can be attributed to its structural characteristics, particularly the presence of the α,β-unsaturated carbonyl group which allows for interactions with various biological targets.

Key Mechanisms Include:

  • Membrane Disruption : Alters bacterial cell membrane integrity.
  • Enzyme Inhibition : Inhibits key enzymes involved in metabolic processes.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells.

Q & A

Q. What is the standard synthetic route for (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes. A representative procedure involves:

  • Dissolving 2-hydroxyacetophenone (0.01 mol) and 4-methylbenzaldehyde (0.01 mol) in ethanol (15 mL) with KOH (0.03 mol) as a base.
  • Stirring the mixture at 0–50°C for 2–3 hours, followed by acidification to precipitate the chalcone .
  • Purification via recrystallization (ethanol/water) yields the E-isomer selectively due to steric and electronic factors.

Q. Which spectroscopic techniques are essential for characterizing this chalcone derivative?

Core characterization methods include:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.
  • ¹H NMR : Key signals include the enone proton (δ 7.8–8.2 ppm, doublet, J = 15–16 Hz) and aromatic protons (δ 6.5–8.0 ppm) .
  • UV-Vis : π→π* transitions of the conjugated enone system (λmax ~300–350 nm) .

Q. How is the antimicrobial activity of this compound evaluated?

Standard protocols include:

  • Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Preparing stock solutions in DMSO (≤1% v/v) and testing concentrations from 10–200 μg/mL.
  • Incubating at 37°C for 24 hours to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Key parameters for optimization:

ConditionOptimization StrategyImpactReference
Solvent Ethanol vs. methanolEthanol reduces side reactions
Base KOH vs. NaOHKOH enhances enolate formation
Temperature 0°C (initial) → RT (gradual)Controls reaction exothermicity

Q. How are contradictions between experimental and computational data resolved?

Discrepancies in bond lengths/angles or spectroscopic data can be addressed by:

  • Performing DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare theoretical and experimental geometries .
  • Validating XRD-derived torsion angles with Hirshfeld surface analysis to assess crystal packing effects .

Q. What quantum chemical parameters predict the reactivity of this chalcone?

DFT-derived parameters include:

  • HOMO-LUMO gap : A smaller gap (~3.5–4.5 eV) indicates higher reactivity .
  • Global electrophilicity index (ω) : Values >1.5 eV suggest strong electrophilic character .
  • Example calculation:
  I (Ionization Potential) = -EHOMO  
  A (Electron Affinity) = -ELUMO  
  μ = (I + A)/2; ω = μ²/2η  

Q. How does crystal packing influence the compound’s physicochemical properties?

XRD studies reveal:

  • Intermolecular hydrogen bonding (O–H···O) between hydroxyl and carbonyl groups stabilizes the crystal lattice .
  • π-π stacking of aromatic rings enhances thermal stability (decomposition >250°C) .

Q. What strategies are used to establish structure-activity relationships (SAR) for antimicrobial activity?

SAR studies involve:

  • Synthesizing analogs with varying substituents (e.g., halogens, methoxy groups).
  • Correlating Hammett constants (σ) of substituents with MIC values .
  • Molecular docking (AutoDock Vina) to predict binding affinity to microbial targets (e.g., E. coli DNA gyrase) .

Q. How do solvent polarity and pH affect the compound’s photophysical properties?

  • Solvatochromism : Red shifts in λmax are observed in polar solvents due to stabilized excited states.
  • pH-dependent fluorescence : Protonation/deprotonation of the hydroxyl group alters emission intensity (e.g., quenched in acidic media) .

Q. What advanced techniques are employed for chiral resolution if asymmetric synthesis is pursued?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase.
  • Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 250–300 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

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